4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone
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Overview
Description
“4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17BrFNOS and a molecular weight of 394.3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 sulfide .Scientific Research Applications
Antineoplastic Activity
A study by Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues, including a derivative similar to 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone. These compounds were evaluated for antiproliferative activity against various types of neoplastic cells. The research found that certain derivatives exhibited significant anti-mitogenic activity and could induce cell cycle arrest in the G2/M phase, inhibiting cancer progression through apoptosis mechanisms (Al‐Ghorbani et al., 2017).
Antimycobacterial Properties
In a study by Sathe et al. (2011), fluorinated benzothiazolo imidazole compounds were synthesized, showing promising antimicrobial activity. The process involved treating 4-Fluoro-3-chloroanilline with various anilines, including morpholino, to obtain different derivatives, some of which exhibited strong antimicrobial properties (Sathe et al., 2011).
Fluorescence Properties for Imaging Applications
A study conducted by Liang Zuo-qi (2015) involved the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound related to 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone, to investigate its fluorescence properties. The research aimed to explore applications in imaging and photoluminescence, indicating potential uses in biochemical and medical imaging (Liang Zuo-qi, 2015).
Drug Synthesis and Modification
A study by Zhang Yi-fan (2010) involved the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, utilizing a process that included the use of benzophenone derivatives. This research highlights the role of such compounds in the synthesis and modification of pharmaceutical drugs (Zhang Yi-fan, 2010).
Environmental Applications
A study by Xia Zhou et al. (2018) focused on the synthesis of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This research underscores the environmental applications of benzophenone derivatives in water treatment and pollution control (Xia Zhou et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQZUIOMSMUZRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642931 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898783-02-3 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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